
6-Oxooctadeca-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxooctadeca-2,4-dienoic acid is a chemical compound that belongs to the class of oxo fatty acids It is characterized by the presence of a ketone group (oxo) and two double bonds (dienoic) in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxooctadeca-2,4-dienoic acid can be achieved through several methods. One common approach involves the oxidation of linoleic acid, a polyunsaturated fatty acid, using specific oxidizing agents. The reaction conditions typically include the use of catalysts and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as chromatography and distillation are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxooctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in hydroxy derivatives.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce substituents at specific positions.
Major Products Formed
The major products formed from these reactions include various oxo and hydroxy derivatives, as well as substituted compounds with different functional groups.
Applications De Recherche Scientifique
6-Oxooctadeca-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a signaling molecule in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 6-Oxooctadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another oxo fatty acid with similar structural features but different positions of the oxo and double bonds.
(5E,7E)-9-Oxooctadeca-5,7-dienoic acid: A compound isolated from the leaves and stems of Clerodendron trichotomum with distinct biological activities.
Uniqueness
6-Oxooctadeca-2,4-dienoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
80559-39-3 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
6-oxooctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)15-12-13-16-18(20)21/h12-13,15-16H,2-11,14H2,1H3,(H,20,21) |
Clé InChI |
IDEOITKGHXRKLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)C=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


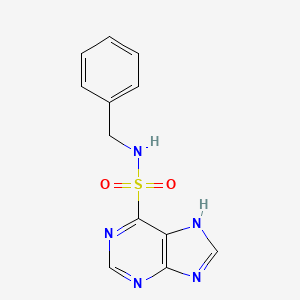
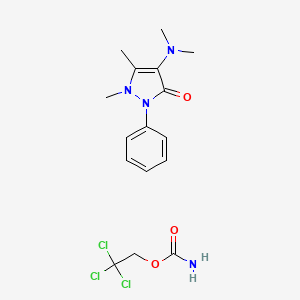
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
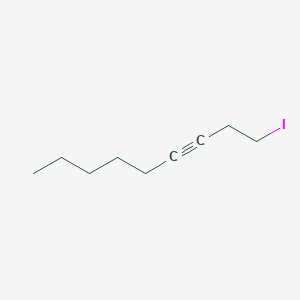
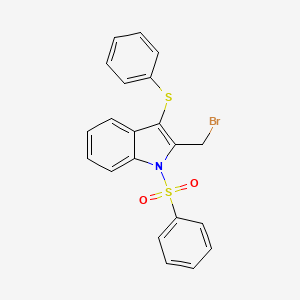
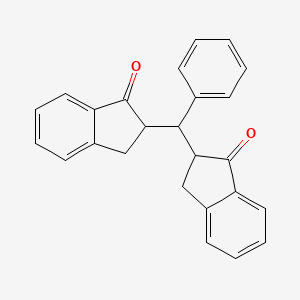
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
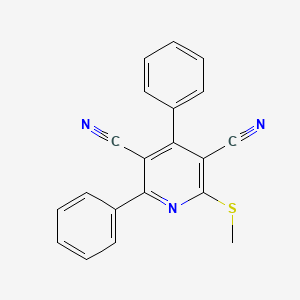
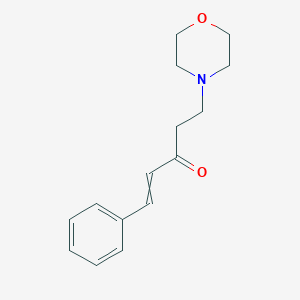
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
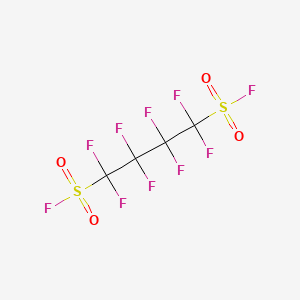
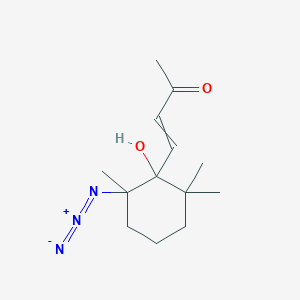
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
